Proflavine
Overview
Description
Proflavine, also known as proflavin and diaminoacridine, is an acriflavine derivative. It acts as a disinfectant bacteriostatic against many gram-positive bacteria . It has been used in the form of the dihydrochloride and hemisulfate salts as a topical antiseptic, and was formerly used as a urinary antiseptic .
Molecular Structure Analysis
Proflavine is a small molecule that intercalates into DNA, thereby acting as an anticancer agent . The intercalation of Proflavine is shown to be a two-step process in which the first step is believed to be the formation of a pre-intercalative outside bound state .Chemical Reactions Analysis
Proflavine is known to bind to DNA with different modes, opening additional photochemical-reaction channels in DNA . Both fluorescence and the triplet excited-state generation of Proflavine were quenched after intercalation into DNA, due to ultrafast non-radiative channels .Physical And Chemical Properties Analysis
Proflavine has a molecular formula of C13H11N3 and a molecular weight of 209.25 . It absorbs strongly in the blue region at 445 nm (in water at pH 7) .Scientific Research Applications
DNA Intercalation and Antimicrobial Properties
Proflavine is recognized for its DNA intercalating properties and its antimicrobial effects. It denatures bacterial DNA, leading to bacterial lysis, and is often used as a topical antimicrobial agent. However, its intercalation into host DNA has potential oncogenic effects, including the induction of skin cancer and other malignancies due to reactive oxygen species released by proflavine (Gatasheh, Kannan, Hemalatha, & Imrana, 2017)(source).
Inhibition of RNA Synthesis
Proflavine belongs to acridines, which bind nucleic acids and have been used as biochemical tools to study DNA and RNA properties in vivo and in vitro. It inhibits DNA-dependent RNA synthesis, which has facilitated research in enzyme synthesis and transcription (Conde, del Campo, & Ramírez, 1971)(source).
Genetic Code Research
Proflavine was instrumental in the discovery of the triplet nature of the genetic code. It was used to induce mutations in a virus gene, aiding in understanding how the genetic code is read (Crick, Barnett, Brenner, & Watts-Tobin, 1961)(source).
Diagnostic Use in Cervical Dysplasia
Proflavine, used with high-resolution microendoscopy, facilitates the diagnostic evaluation of cervical epithelial cells. Studies suggest that short-term exposure to dilute proflavine does not increase cervical cancer risk (Pantano et al., 2018)(source).
Excited-State Dynamics
The excited-state dynamics of proflavine after intercalation into DNA duplexes has been studied, revealing insights into its potential application in fields like chemotherapy, photobiology, and solar-energy conversion (Zhou et al., 2022)(source).
Versatility in Chemotherapy and Microbiology
Proflavine derivatives show promise in chemotherapy and microbiology due to their anticancer, antimicrobial, antimalarial, and antileishmanial properties. They exhibit significant cytotoxic effects against various cell lines, indicating their pharmaceutical potential (Sabolová, Kristian, & Kožurková, 2020)(source).
Gene Expression Studies
Proflavine has been used as a molecular probe in analyzing tissue-specific gene expression, particularly in studying the induction of glutamine synthetase in embryonic neural retina cells (Moscona & Wiens, 1975)(source).
Safety And Hazards
properties
IUPAC Name |
acridine-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSHHCDHLJJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043776 | |
Record name | Proflavin | |
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Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Proflavine | |
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Record name | Proflavine hemisulfate | |
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Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |
Record name | Proflavine | |
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Record name | PROFLAVINE | |
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Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
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Vapor Pressure |
0.00000009 [mmHg] | |
Record name | Proflavine | |
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Mechanism of Action |
Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains. | |
Record name | Proflavine | |
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Record name | PROFLAVINE | |
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Product Name |
Proflavine | |
Color/Form |
Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |
CAS RN |
92-62-6, 1811-28-5 | |
Record name | Proflavine | |
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Record name | Proflavine [INN] | |
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Record name | Proflavine | |
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Record name | Proflavin | |
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Record name | Proflavine | |
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Record name | Proflavine hemisulphate | |
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Record name | PROFLAVINE | |
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Record name | PROFLAVINE | |
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Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
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Melting Point |
284-286 °C, 285 °C | |
Record name | Proflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01123 | |
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Record name | PROFLAVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Citations
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